molecular formula C13H24N2O B4928401 N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide

N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide

Cat. No.: B4928401
M. Wt: 224.34 g/mol
InChI Key: PANBFPCBMNTZDW-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10(2)15-8-6-12(7-9-15)14-13(16)11-4-3-5-11/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANBFPCBMNTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide typically involves the formation of the piperidine ring followed by the introduction of the cyclobutanecarboxamide group. One common method involves the reaction of 4-piperidone with isopropylamine to form N-[1-(propan-2-yl)piperidin-4-yl]amine. This intermediate is then reacted with cyclobutanecarboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form alcohol derivatives.

    Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural features. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide is unique due to its specific combination of a piperidine ring and a cyclobutanecarboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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